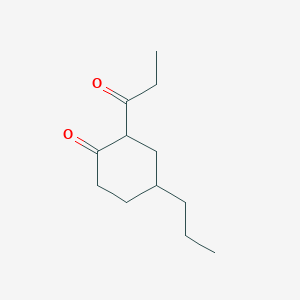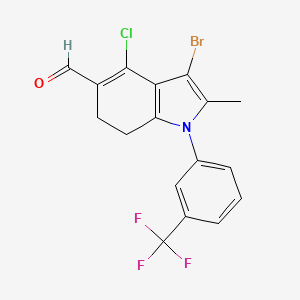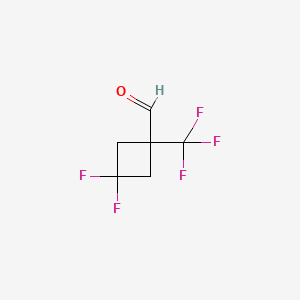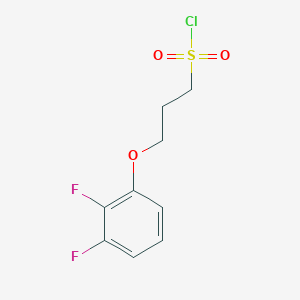
1-(2-Amino-4-thiazolyl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-thiazolyl)-2-chloroethanone is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-thiazolyl)-2-chloroethanone can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
α-Haloketone+Thiourea→Thiazole Derivative
Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(2-Amino-4-thiazolyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-Amino-4-thiazolyl)-2-azidoethanone or 1-(2-Amino-4-thiazolyl)-2-thiocyanatoethanone.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 1-(2-Amino-4-thiazolyl)-2-chloroethanol.
科学的研究の応用
作用機序
The mechanism of action of 1-(2-Amino-4-thiazolyl)-2-chloroethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells .
類似化合物との比較
1-(2-Amino-4-thiazolyl)-2-chloroethanone can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
4-Methylthiazole: Primarily used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its dual functional groups (amino and chloro), which provide versatility in chemical modifications and potential for diverse applications.
特性
分子式 |
C5H5ClN2OS |
|---|---|
分子量 |
176.62 g/mol |
IUPAC名 |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChIキー |
GZCRCGNZLNWBSK-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)



![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

